molecular formula C8H26FNO3 B3147779 Tetraethylammonium fluoride trihydrate CAS No. 63123-00-2

Tetraethylammonium fluoride trihydrate

Cat. No.: B3147779
CAS No.: 63123-00-2
M. Wt: 203.3 g/mol
InChI Key: PAFUZNZXLJBLPH-UHFFFAOYSA-M
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Description

Tetraethylammonium fluoride trihydrate is a quaternary ammonium salt with the chemical formula C8H21FNO3This compound is also employed in the pharmaceutical industry to aid in the formation of various drug compounds .

Mechanism of Action

Target of Action

Tetraethylammonium fluoride trihydrate, a quaternary ammonium salt, is known to interact with several targets. It blocks autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .

Mode of Action

The compound’s interaction with its targets results in a variety of changes. For instance, by blocking autonomic ganglia, it prevents signals carrying vasoconstrictor impulses from proceeding, acting as a vasodilator . It also inhibits calcium- and voltage-activated potassium channels and nicotinic acetylcholine receptors .

Biochemical Pathways

The exact biochemical pathways affected by this compound are still under investigation. It is known to act as a deprotection reagent in organic synthesis for the deprotection of silyl ether functional groups . It also acts as a mild and selective fluoride ion donor in fluorination reactions .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific use. For instance, in organic synthesis, it can act as a deprotection reagent, removing protective silyl ether groups from molecules . It can also donate fluoride ions in fluorination reactions, introducing fluorine atoms into organic molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is hygroscopic and air-sensitive, suggesting that it should be stored in a dry, air-free environment . Its use as a catalyst in certain reactions may also be influenced by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium fluoride trihydrate can be synthesized by reacting tetraethylammonium hydroxide with hydrofluoric acid. The reaction typically occurs in an aqueous medium, and the product is isolated as a trihydrate form. The reaction conditions involve maintaining a controlled temperature to prevent decomposition and ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the careful handling of hydrofluoric acid due to its corrosive nature. The product is then purified and crystallized to obtain the trihydrate form .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetraethylammonium fluoride trihydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Tetraethylammonium fluoride trihydrate is unique due to its specific balance of hydrophilicity and hydrophobicity, which makes it particularly effective as a phase transfer catalyst. Its trihydrate form also provides stability and ease of handling compared to other fluoride salts .

Properties

IUPAC Name

tetraethylazanium;fluoride;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.FH.3H2O/c1-5-9(6-2,7-3)8-4;;;;/h5-8H2,1-4H3;1H;3*1H2/q+1;;;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFUZNZXLJBLPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.O.O.O.[F-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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